2-(5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
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Overview
Description
2-(5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a complex organic compound with a unique structure that includes a methoxyphenyl group, a trifluoromethyl group, and an imidazo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 4-methoxybenzaldehyde with acetone to form an intermediate, which is then subjected to further reactions to introduce the trifluoromethyl and imidazo-pyridine groups .
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalytic processes, which offer advantages such as environmental friendliness, mild reaction conditions, and high selectivity . These methods can be scaled up to produce the compound in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may introduce new functional groups into the molecule .
Scientific Research Applications
2-(5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethyl alcohol
- 2-(4-Methoxyphenyl)ethanol
- 4-Methoxybenzyl alcohol
Uniqueness
What sets 2-(5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H16F3N3O2 |
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Molecular Weight |
351.32 g/mol |
IUPAC Name |
2-[5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C17H16F3N3O2/c1-10-21-15-13(17(18,19)20)9-14(22-16(15)23(10)7-8-24)11-3-5-12(25-2)6-4-11/h3-6,9,24H,7-8H2,1-2H3 |
InChI Key |
QUSCUMUWLGEROE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCO)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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